molecular formula C12H18NO4- B12360266 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester

Cat. No.: B12360266
M. Wt: 240.28 g/mol
InChI Key: XDFSKDGVRVJWGF-UHFFFAOYSA-M
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Description

5-Azaspiro[24]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C12H18NO4 It is a spiro compound, which means it contains a spiro-connected bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl ester in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 1,1-difluoro-, 5-(1,1-dimethylethyl) ester: This compound has a similar spiro structure but differs in the presence of fluorine atoms.

    5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(phenylmethyl) ester: This compound has a phenylmethyl group instead of the tert-butyl ester.

Uniqueness

5-Azaspiro[24]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester is unique due to its specific spiro structure and the presence of the tert-butyl ester group

Properties

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)/p-1

InChI Key

XDFSKDGVRVJWGF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)[O-]

Origin of Product

United States

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